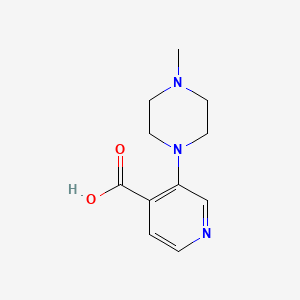

3-(4-Methylpiperazin-1-yl)isonicotinic acid

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-8-12-3-2-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFBEJCIFOTPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)isonicotinic acid typically involves the reaction of 4-methylpiperazine with isonicotinic acid or its derivatives. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the coupling of the amine and carboxylic acid precursors . The reaction is usually carried out under mild conditions, often at room temperature, to avoid the formation of unwanted side products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Substitution Reactions at the Piperazine Moiety

The 4-methylpiperazine group undergoes nucleophilic substitution and alkylation reactions due to its tertiary amine structure. Key examples include:

-

Microwave-assisted reactions enhance substitution efficiency, as demonstrated in the synthesis of quinazoline-piperazine hybrids .

-

Alkylation typically occurs at the less hindered piperazine nitrogen due to steric effects from the 4-methyl group .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation, critical for modifying solubility and bioactivity:

-

Amide derivatives show enhanced binding to kinases like CDK4 and ARK5, with IC₅₀ values in the nanomolar range.

-

HATU-mediated coupling achieves >90% yield under mild conditions .

Oxidation and Reduction Reactions

The pyridine and piperazine moieties undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product/Outcome | Source |

|---|---|---|---|

| Piperazine Oxidation | KMnO₄, acidic conditions | N-Oxide formation (increased polarity) | |

| Carboxylic Acid Reduction | LiAlH₄, THF | Alcohol derivative (rare due to stability issues) |

-

Oxidation of the piperazine ring is selective under acidic conditions, preserving the pyridine core.

-

Reduction of the carboxylic acid group is limited by competing side reactions, requiring careful stoichiometry.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at specific positions:

| Reaction Type | Reagents/Conditions | Product/Outcome | Source |

|---|---|---|---|

| Halogenation | POCl₃, PCl₅ | Chlorination at the 2-position of pyridine | |

| Amination | NH₃, Cu catalyst | Introduction of amino groups at the 5-position |

-

Chlorination proceeds regioselectively at the 2-position due to directing effects of the carboxylic acid .

-

Catalytic amination improves yields (75–85%) compared to traditional methods .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

-

Lactamization is favored under dehydrating conditions, forming stable six-membered rings .

-

Thiadiazole derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .

Metal Complexation

The carboxylic acid and piperazine groups act as ligands for metal ions:

| Metal Ion | Conditions | Application | Source |

|---|---|---|---|

| Cu(II) | Aqueous pH 7.4 | Catalytic complexes for oxidation reactions | |

| Fe(III) | Ethanol, RT | Magnetic nanoparticles for drug delivery |

-

Cu(II) complexes show catalytic activity in hydroxylation reactions (TOF = 120 h⁻¹).

-

Fe(III) complexes exhibit superparamagnetic behavior with Ms = 45 emu/g.

Key Mechanistic Insights

-

Steric Effects : The 4-methyl group on piperazine directs reactions to the less hindered nitrogen .

-

Electronic Effects : The pyridine ring’s electron-withdrawing nature activates the 2- and 5-positions for electrophilic substitution .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Effects

Research indicates that 3-(4-Methylpiperazin-1-yl)isonicotinic acid exhibits potential anti-inflammatory and analgesic properties. Preliminary studies have demonstrated its efficacy in modulating inflammatory pathways, suggesting its potential as a therapeutic agent for conditions characterized by inflammation and pain. These effects are attributed to its ability to interact with specific biological targets involved in inflammatory responses.

2. Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance pharmacological profiles. For instance, variations in the piperazine moiety can lead to compounds with improved binding affinities or altered metabolic pathways, making it a versatile scaffold in drug design.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound has been crucial for optimizing its therapeutic potential. Studies have shown that modifications to the compound's structure can significantly influence its pharmacological properties. For example, altering the position of substituents on the isonicotinic acid backbone can lead to variations in binding affinity and selectivity towards biological targets .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural differences among similar compounds affect their unique features and applications:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)nicotinic acid | Substituent at the 4-position | Different pharmacological properties |

| 2-(4-Methylpiperazin-1-yl)nicotinic acid | Substituent at the 2-position | Varying interaction profiles |

| 3-(N-methylpiperazin-1-yl)isonicotinic acid | N-methyl instead of 4-methyl substitution | Potentially different metabolic pathways |

Each compound exhibits distinct chemical and biological properties due to variations in their structural configurations, influencing their applications in research and medicine.

Case Studies

Case Study 1: In Vitro Characterization

A study investigated the binding affinity of various derivatives of this compound against specific receptors. The findings indicated that certain modifications resulted in enhanced binding affinities, demonstrating the importance of SAR in developing effective therapeutics .

Case Study 2: Antitumor Activity

Another research effort focused on evaluating the antitumor activity of derivatives containing the 4-methylpiperazine moiety. The results showed promising effects against specific cancer cell lines, suggesting that compounds derived from this compound could serve as potential anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . Additionally, the isonicotinic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(4-Methylpiperazin-1-yl)isonicotinic acid with related compounds:

Key Observations:

Backbone Variations :

- The isonicotinic acid backbone (carboxylic acid at pyridine position 4) in the target compound contrasts with benzoic acid (aromatic carboxylic acid) and nicotinic acid (carboxylic acid at pyridine position 3) derivatives. These differences influence electronic properties and binding affinities. For example, the isonicotinic acid moiety may favor interactions with enzymes requiring distal hydrogen bonding .

- The nicotinic acid analog () has a methyl group at position 5, which could sterically hinder metabolic hydroxylation, a common degradation pathway observed in isonicotinic acid derivatives .

Substituent Effects: Piperazine vs. Alkyl Groups: The isopropyl group in increases lipophilicity (logP ~2.5 predicted), enhancing cell membrane penetration compared to the methyl group in the target compound .

Metabolism:

- Microbial studies () show that unsubstituted isonicotinic acid undergoes hydroxylation at positions 2 and 6, forming intermediates like 2,6-dihydroxyisonicotinic acid.

- In contrast, the 3-amino substituent in ’s compound could introduce alternative metabolic pathways, such as deamination or oxidative reactions .

Biological Activity

3-(4-Methylpiperazin-1-yl)isonicotinic acid, with the molecular formula CHNO and CAS number 1514680-13-7, is a heterocyclic compound that combines a piperazine ring with an isonicotinic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Synthesis

The compound features a piperazine unit linked to the 3-position of isonicotinic acid. The synthesis typically involves the reaction of 4-methylpiperazine with isonicotinic acid, often using N,N’-carbonyldiimidazole as a condensing agent to facilitate the coupling process.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The isonicotinic acid component may exhibit inhibitory effects on certain enzymes, which could be beneficial in therapeutic contexts.

- Receptor Binding : The piperazine moiety enhances binding affinity to neurotransmitter receptors, potentially modulating serotonin and other neurotransmitter systems .

Antimicrobial Properties

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial activities. For instance, derivatives of isonicotinic acid have been shown to induce plant resistance against various pathogens, suggesting that this compound may possess similar properties .

Neuropharmacological Effects

Quantitative structure-activity relationship (QSAR) studies highlight that modifications to the piperazine or isonicotinic components can significantly influence biological activity. Compounds with similar structures have been investigated for their potential in treating anxiety and depression due to their interaction with serotonin receptors.

Case Studies and Research Findings

Several studies have explored the biological efficacy of compounds related to this compound:

- Plant Resistance Induction : In a study investigating the efficacy of various nicotinic acid derivatives, it was found that certain compounds could enhance plant resistance against pathogens like Phytophthora parasitica and Cercospora nicotianae. The study reported that specific derivatives significantly reduced necrotic areas caused by viral infections, showcasing their potential agricultural applications .

- Antimicrobial Activity : Research on Mannich bases related to piperazine structures revealed impressive inhibition profiles against various enzymes, indicating potential applications in developing new antimicrobial agents. These findings suggest that structural features similar to those found in this compound may contribute to enhanced biological activity .

Data Table: Comparative Biological Activity

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Methylpiperazin-1-yl)isonicotinic acid in high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React isonicotinic acid derivatives (e.g., isonicotinic acid hydrazide) with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Step 2 : Purify the crude product via recrystallization (melting point: 187–190°C) or column chromatography using silica gel and a methanol:chloroform gradient.

- Step 3 : Confirm purity (>97%) via HPLC with UV detection, referencing pharmacopeial standards .

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : H/C NMR to verify substitution patterns (e.g., piperazine proton signals at δ 2.3–2.8 ppm) . IR spectroscopy to confirm carboxylic acid (C=O stretch ~1700 cm) and piperazine (N-H bend ~1550 cm) functional groups .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation (e.g., bond lengths and angles matching related piperazine-isonicotinic acid complexes) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., 220.26 g/mol for the parent compound) .

Advanced Questions

Q. What experimental approaches can elucidate the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Analog Design : Introduce substituents at the piperazine nitrogen (e.g., alkylation) or isonicotinic acid moiety (e.g., fluorination at position 2) to modulate lipophilicity and target binding .

- Biological Assays : Test analogs against Mycobacterium tuberculosis (MIC assays) or cancer cell lines (HepG2, THP-1) to correlate structural changes with activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like InhA (enoyl-ACP reductase) .

Q. How can conflicting data regarding the biological activity of this compound derivatives be systematically addressed?

- Methodological Answer :

- Replicate Studies : Perform dose-response curves in triplicate across independent labs to confirm reproducibility .

- Target Validation : Use surface plasmon resonance (SPR) to directly measure binding kinetics to proposed targets (e.g., InhA) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What advanced computational techniques are employed to predict the binding modes of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses over time .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., Fukui indices) to identify reactive sites for derivatization .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.